cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- Base Peak : m/z 157.11 ([M–HCl]⁺, 100% abundance).
- Fragment Ions :
Comparative Analysis of Cis-Trans Isomeric Forms
Stability and Conformational Energy
- Cis Isomer : The methylamino group occupies an equatorial position, avoiding 1,3-diaxial interactions with axial hydrogens. This results in a 21 kJ/mol stabilization compared to the trans isomer.
- Trans Isomer : Both substituents adopt axial positions, leading to steric strain from 1,3-diaxial interactions.
| Parameter | Cis Isomer | Trans Isomer |
|---|---|---|
| ΔG (Gibbs Free Energy) | 0 kJ/mol (reference) | +21 kJ/mol |
| Boiling Point | 285°C | 279°C |
| Solubility in Water | 12 g/L | 8 g/L |
Biological Implications
The cis isomer’s equatorial methylamino group enhances bioavailability by reducing steric hindrance during protein binding. In contrast, the trans isomer’s axial substituents limit membrane permeability due to increased molecular rigidity.
Properties
IUPAC Name |
4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUGAMTZUIWDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride typically involves multiple steps. One common method starts with cis-4-aminocyclohexanecarboxylic acid, which is then subjected to methylation and subsequent hydrochloride formation. The reaction conditions often include the use of specific reagents and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often include controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis Process
The synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
- Starting Material : Cyclohexanecarboxylic acid.
- Amino Group Introduction : The amino group is introduced through reactions that often require protective groups to ensure correct positioning.
- Methylation : The amino group is methylated using agents such as methyl iodide.
- Formation of Hydrochloride Salt : The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.
Chemistry
- Building Block for Organic Synthesis : The compound is utilized as a precursor in synthesizing complex organic molecules, enabling the development of new chemical entities.
Biology
- Enzyme Interaction Studies : Research has focused on the compound's interactions with various enzymes, which can lead to alterations in enzymatic pathways and potential therapeutic applications.
Medicine
- Therapeutic Potential : Investigated for its role as a precursor in drug development, particularly in creating compounds targeting metabolic disorders such as diabetes.
Industry
- Specialty Chemicals Production : Used in the production of specialty chemicals and materials due to its unique chemical properties.
The biological activity of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Demonstrates potential in inhibiting enzymes involved in metabolic pathways.
- Antioxidant Properties : Shows promise as an antioxidant, which could mitigate oxidative stress.
- Analgesic Effects : Preliminary studies suggest possible pain-relieving properties.
Table 1: Summary of Biological Activities
Enzyme Interaction Study
A study investigated the binding affinity of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride with specific enzyme targets. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent for metabolic disorders.
Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited dose-dependent antioxidant activity comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative damage.
Pain Relief Evaluation
Animal models were used to assess the analgesic effects of the compound. Results indicated that it may possess analgesic properties, warranting further investigation into its mechanisms of action and potential applications in pain management.
Mechanism of Action
The mechanism of action of cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound’s structural analogs differ in substituent groups, stereochemistry, or salt forms, impacting their physicochemical and pharmacological profiles. Key examples include:
Key Observations :
- Salt Form: Hydrochloride salts (e.g., trans-4-aminocyclohexanecarboxylic acid HCl) improve aqueous solubility, critical for intravenous administration .
- Stereochemistry : Cis vs. trans configurations influence binding to biological targets; cis isomers are often preferred in drug design for conformational stability .
Pharmacological Activity
- Antitumor Applications: N-Me-cis-CCCNU, derived from cis-4-aminocyclohexanecarboxylic acid, exhibits latent activity against murine Lewis lung carcinoma despite a longer half-life (~5.5×) compared to unmethylated analogs . This suggests that methyl-substituted derivatives may resist rapid metabolic degradation, enhancing therapeutic efficacy.
- Antifibrinolytic Agents: Tranexamic acid analogs, including cis-4-(Aminomethyl)cyclohexanecarboxylic acid HCl, are used to control bleeding, highlighting the pharmacological versatility of cyclohexanecarboxylic acid derivatives .
Biological Activity
Cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride (CAS: 2206112-18-5) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a cyclohexane ring with a methylamino group, positions it as a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 193.67 g/mol
- IUPAC Name : (1S,4S)-4-(methylamino)cyclohexane-1-carboxylic acid hydrochloride
- Purity : Typically around 95% in commercial samples .
The biological activity of cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride is primarily attributed to its ability to interact with various proteins and enzymes, potentially altering their functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways involved in numerous physiological processes.
- Enzyme Interaction : Research indicates that the compound can bind to certain enzymes, modifying their activity and leading to downstream biological effects.
- Receptor Modulation : The compound has shown potential in modulating receptor activities, which may contribute to its therapeutic effects in conditions such as pain management and inflammation .
Biological Activity and Therapeutic Applications
Cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride has been investigated for several biological activities:
- Anti-inflammatory Effects : Studies suggest the compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways.
- Neuroprotective Potential : Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Pain Management : The compound's ability to modulate pain pathways could position it as a novel analgesic agent.
Case Studies and Experimental Data
A series of studies have evaluated the biological effects of cis-4-(methylamino)cyclohexanecarboxylic acid hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory Activity | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |
| Study C | Pain Modulation | Indicated potential efficacy in reducing pain responses in animal models. |
Comparative Analysis with Similar Compounds
The biological activity of cis-4-(methylamino)cyclohexanecarboxylic acid can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| cis-4-Aminocyclohexanecarboxylic acid | Lacks methyl group | Limited receptor interaction |
| trans-4-(Methylamino)cyclohexanecarboxylic acid | Different spatial arrangement | Varying potency in receptor binding |
Q & A
Q. What are the established synthetic pathways for cis-4-(Methylamino)cyclohexanecarboxylic Acid Hydrochloride?
The compound is synthesized via multi-step routes starting from cis-4-aminocyclohexanecarboxylic acid. A common approach involves:
- Step 1 : Tosylation of the amine group to generate an N-tosylated intermediate, enhancing regioselectivity.
- Step 2 : Methylation of the protected amine using methylating agents (e.g., methyl iodide).
- Step 3 : Acidic hydrolysis to remove the tosyl group and form the hydrochloride salt.
This method ensures stereochemical retention of the cis configuration. Alternative routes may involve coupling reactions with methylamine derivatives under controlled pH conditions .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the cis configuration by analyzing coupling constants and chemical shifts (e.g., methylamino protons at δ 2.51 ppm in DMSO-d) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 172.5 [M+H]) and purity .
- High-Performance Liquid Chromatography (HPLC) : Monitors retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) to assess batch consistency .
Q. How is the cis stereochemistry verified experimentally?
X-ray crystallography is the gold standard for confirming the cis configuration. Programs like SHELX refine crystal structures by analyzing diffraction data, ensuring accurate bond angles and spatial arrangement. For example, cyclohexane ring puckering and methylamino group orientation are key parameters .
Advanced Research Questions
Q. What is the hypothesized biological mechanism of action for this compound?
As a nitrosourea analog (e.g., N-Me-cis-CCCNU), it may act as an alkylating agent, crosslinking DNA strands and inhibiting replication. Unlike clinical nitrosoureas, its stability reduces spontaneous decomposition, potentially enhancing therapeutic efficacy in preclinical models of cancer. Studies should focus on DNA adduct formation via LC-MS/MS and cytotoxicity assays in tumor cell lines .
Q. How can researchers address contradictions in solubility and stability data across studies?
- Solubility : Perform pH-dependent solubility profiling in aqueous buffers (e.g., 0.1N HCl vs. PBS) to identify optimal conditions.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Conflicting data may arise from residual solvents or counterion effects (e.g., chloride vs. acetate).
- Method Harmonization : Adopt USP/PhEur guidelines for standardizing experimental protocols .
Q. What strategies are recommended for impurity profiling?
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants.
- HPLC-MS/MS : Identify impurities (e.g., trans-isomers or demethylated byproducts) using gradient elution and high-resolution mass detection.
- Reference Standards : Use pharmacopeial impurities (e.g., EP/JP monographs) for method validation. For example, 1-[(1RS)-2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride is a common impurity requiring quantification .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Dosing Route : Intravenous administration avoids first-pass metabolism, improving bioavailability.
- Bioanalysis : Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations.
- Metabolite ID : Perform hepatic microsome assays to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- Toxicity Screening : Align with OECD guidelines for acute/chronic toxicity, focusing on renal and hepatic markers due to nitrosourea-related nephrotoxicity risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
